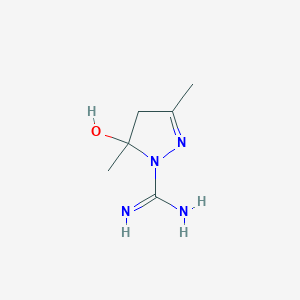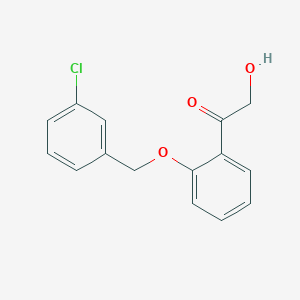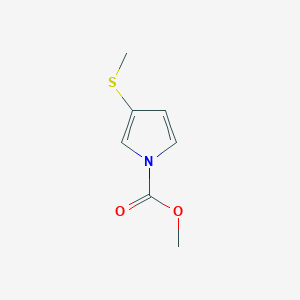
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate, also known as MMTP, is a key compound used in the synthesis of various bioactive molecules. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMTP exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.
生化和生理效应
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
实验室实验的优点和局限性
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has some limitations for use in lab experiments. It is a relatively complex molecule, which can make it difficult to modify for use in different assays. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate and its derivatives. This could lead to the discovery of new bioactive molecules with improved properties. Another area of research is the investigation of the mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to a better understanding of how Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exerts its biological effects and could inform the development of new therapies. Finally, there is a need for further research on the potential therapeutic applications of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to the development of new treatments for various diseases.
合成方法
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be synthesized through a variety of methods, including the reaction of 2-acetyl-1,3-thiazole with methyl mercaptan and ethyl chloroformate. Other methods involve the reaction of 2-acetyl-1,3-thiazole with methanesulfonyl chloride, followed by the reaction with sodium methoxide. The synthesis of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
属性
CAS 编号 |
121513-58-4 |
|---|---|
产品名称 |
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate |
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC 名称 |
methyl 3-methylsulfanylpyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-3-6(5-8)11-2/h3-5H,1-2H3 |
InChI 键 |
CLPKHINGVSYPQI-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC(=C1)SC |
规范 SMILES |
COC(=O)N1C=CC(=C1)SC |
同义词 |
1H-Pyrrole-1-carboxylic acid, 3-(methylthio)-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



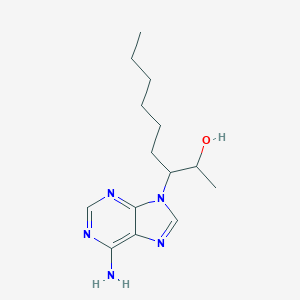

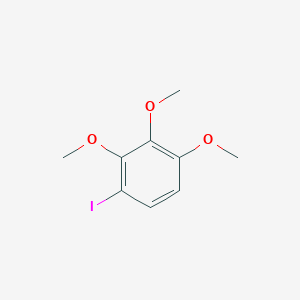
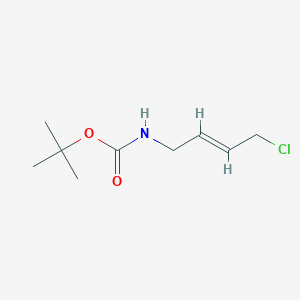
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
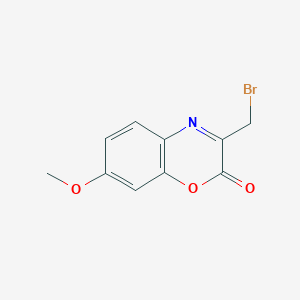
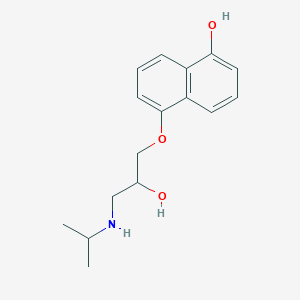
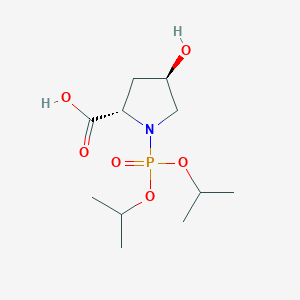
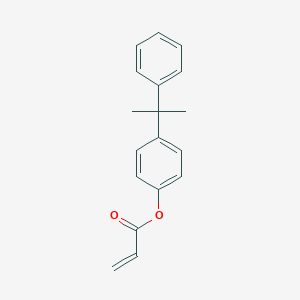
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

